2-(2-acetamidothiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
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Overview
Description
2-(2-acetamidothiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a complex organic compound that features a unique structure combining thiazole and pyridine rings. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-acetamidothiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Acetylation: The thiazole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Coupling with Pyridine Derivative: The acetylated thiazole is then coupled with a pyridine derivative through a nucleophilic substitution reaction, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-acetamidothiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiazole and pyridine rings.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: Substituted thiazole or pyridine derivatives.
Scientific Research Applications
2-(2-acetamidothiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-acetamidothiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-acetamidothiazol-4-yl)acetamide
- N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
- 2-(2-thiazolyl)-N-(4-pyridinyl)acetamide
Uniqueness
2-(2-acetamidothiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is unique due to its dual thiazole and pyridine rings, which confer distinct chemical and biological properties. This structural combination is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S2/c1-9(21)17-14-18-11(7-23-14)5-13(22)20-15-19-12(8-24-15)10-3-2-4-16-6-10/h2-4,6-8H,5H2,1H3,(H,17,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVXLPVCJVPTPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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